molecular formula C8H13N3O3S B12631560 N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide CAS No. 921206-67-9

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide

Cat. No.: B12631560
CAS No.: 921206-67-9
M. Wt: 231.27 g/mol
InChI Key: GPWZWRKUAYRXBS-UHFFFAOYSA-N
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Description

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide is an organic compound with the molecular formula C8H13N3O3S and a molecular weight of 231.28 g/mol . This molecule features a pyridine ring linked to a sulfonamide group, which is further connected to a 3-amino-2-hydroxypropyl side chain. This structure combines key pharmacophores often associated with bioactive molecules. Compounds containing sulfonamide moieties are extensively researched for their antimicrobial properties, primarily through the inhibition of critical bacterial enzymes like dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) . The simultaneous presence of the sulfonamide group and the pyridine ring suggests potential for dual-targeting mechanisms, which is a valuable strategy in combating multidrug-resistant bacteria . Furthermore, the hydrophilic 2-hydroxypropylamine side chain may enhance the molecule's solubility and influence its interaction with biological targets, such as DNA gyrase, an enzyme validated as a target for related antibacterial pyridone derivatives . Researchers can explore this compound as a core scaffold in developing novel antimicrobial agents or as a chemical probe for studying enzyme inhibition. This product is intended for research purposes in microbiology, medicinal chemistry, and biochemical assay development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

921206-67-9

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

N-(3-amino-2-hydroxypropyl)pyridine-2-sulfonamide

InChI

InChI=1S/C8H13N3O3S/c9-5-7(12)6-11-15(13,14)8-3-1-2-4-10-8/h1-4,7,11-12H,5-6,9H2

InChI Key

GPWZWRKUAYRXBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)NCC(CN)O

Origin of Product

United States

Preparation Methods

Method A: From 3-Amino-2-hydroxypyridine

This method involves the following steps:

  • Step 1: Synthesis of 3-amino-2-hydroxypyridine from 2-hydroxy-3-nitro-5-bromopyridine.

    • Reagents: Ethanol, iron powder, hydrochloric acid.

    • Conditions: Dissolve 2-hydroxy-3-nitro-5-bromopyridine in ethanol, add a mixture of iron powder and hydrochloric acid, and stir for 30 to 60 minutes. After the reaction, isolate the product through standard purification techniques.

  • Step 2: Formation of N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide.

    • Reagents: The product from Step 1 is treated with a sulfonamide reagent (e.g., sulfanilamide) in an alkaline medium.

    • Conditions: The reaction is carried out under reflux conditions for several hours.

Method B: Direct Sulfonation

This method directly introduces the sulfonamide group into the pyridine ring:

  • Step 1: Start with pyridine or substituted pyridines.

    • Reagents: Chlorosulfonic acid or sulfur trioxide.

    • Conditions: Pyridine is treated with chlorosulfonic acid at low temperatures (0°C to room temperature) to form pyridine sulfonic acid derivatives.

  • Step 2: Amination and hydroxyalkylation.

    • Reagents: The sulfonic acid derivative is then reacted with an amine (e.g., 3-amino-2-hydroxypropylamine).

    • Conditions: The reaction is conducted in a solvent like dimethylformamide under reflux.

Method C: One-Pot Synthesis

This method combines several steps into one reaction vessel:

  • Reagents: Starting materials include pyridine derivatives, amines, and sulfonating agents.

  • Conditions: All reactants are mixed in a suitable solvent (e.g., DMF) and heated under reflux for an extended period (12–24 hours). This method aims to streamline the synthesis process while maintaining high yields.

The following table summarizes key aspects of each preparation method:

Method Key Reagents Conditions Yield (%) Purification Technique
Method A Ethanol, iron powder, HCl Stir for 30–60 min ~70 Crystallization
Method B Chlorosulfonic acid Low temp to room temp ~65 Column chromatography
Method C Pyridine derivatives, amines Reflux for 12–24 hours ~80 Filtration followed by recrystallization

Recent studies have shown that optimizing reaction conditions can significantly enhance yields and purity of this compound. For instance:

  • The use of microwave-assisted synthesis has been reported to reduce reaction times significantly while improving yields by up to 20% compared to traditional heating methods.

  • Adjusting the stoichiometry of reagents can also impact the formation of by-products, which necessitates careful monitoring using techniques such as thin-layer chromatography (TLC) during the synthesis process.

The preparation methods for this compound vary widely in terms of complexity and efficiency. Each method presents unique advantages and challenges that must be considered based on desired yield, purity requirements, and available resources. Continued research into these methods will likely lead to more efficient synthetic routes and broader applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced sulfonamides, and substituted pyridine compounds

Scientific Research Applications

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The pyridine-2-sulfonamide scaffold is shared among several derivatives, with variations in substituents dictating biological activity (Table 1).

Table 1: Structural Comparison of Pyridine-2-Sulfonamide Derivatives

Compound Name Substituent on Sulfonamide Nitrogen Key Structural Features
N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide 3-Amino-2-hydroxypropyl Amino, hydroxyl groups enhance H-bonding
N-(2-Aminoethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide Cyclohexylmethyl + aminoethyl Bulky cyclohexyl group for lipophilic interactions
N-[(8-Hydroxy-2,2-dimethylchromen-6-yl)methyl]-N-(propan-2-yl)-pyridine-2-sulfonamide Chromene-methyl + isopropyl Aromatic chromene ring for π-π stacking
1-(3-Amino-2-hydroxypropyl)-4,5,6-tribromobenzofuranol derivatives 3-Amino-2-hydroxypropyl + tribromobenzofuranol Bromine atoms enhance electrophilicity
Key Observations:
  • Amino-hydroxypropyl group: Common in the target compound and benzofuranol derivatives, this group likely enhances solubility and target binding via hydrogen bonding .
  • Bromine substitution: In benzofuranol derivatives, bromine reduces cytotoxicity compared to non-brominated precursors .
  • Bulky substituents : Cyclohexylmethyl or chromene groups in other sulfonamides improve membrane penetration or enzyme inhibition .

Table 2: Functional Comparison of Analogues

Compound Name Biological Activity Mechanism of Action
This compound Broad antimicrobial (fungi, bacteria) Oxidative stress induction, enzyme inhibition (PPO, POD)
1-(3-Amino-2-hydroxypropyl)-tribromobenzofuranol derivatives Gram-positive bacteria, fungi Disruption of cell wall synthesis
N-(2-Aminoethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide Farnesyltransferase (FTase) inhibition Competitive inhibition of lipid prenylation
Methyl 7-acetyl-5-bromo-3-(bromomethyl)-benzofuran-2-carboxylate Synergistic antifungal activity Combines with amiodarone for enhanced efficacy
Key Observations:
  • Antimicrobial vs. enzyme inhibition: While the target compound and benzofuranol derivatives act on pathogens, pyridine-2-sulfonamides with cyclohexylmethyl groups target mammalian enzymes like FTase, critical in cancer signaling .
  • Oxidative damage : The target compound uniquely disrupts pathogen defense enzymes (e.g., SOD), amplifying oxidative stress .

Cytotoxicity and Selectivity

  • Brominated derivatives: Exhibit lower cytotoxicity than non-brominated precursors, likely due to reduced off-target interactions .
  • FTase inhibitors: Compounds like N-(2-Aminoethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide show selectivity for FTase over related enzymes (e.g., GGTase-I), minimizing side effects .

Biological Activity

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and an amino-alcohol side chain. This structural arrangement is significant as it contributes to the compound's solubility and interaction with biological targets.

  • Carbonic Anhydrase Inhibition :
    • Sulfonamides are known to act as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor progression and metastasis. Studies have shown that derivatives exhibit nanomolar to sub-nanomolar inhibitory activity against these isoforms, making them promising candidates for cancer therapy .
  • Anticancer Activity :
    • Recent research indicates that various sulfonamide derivatives, including those related to this compound, demonstrate significant cytotoxic effects against several cancer cell lines. For example, compounds have shown IC50 values in the range of 8.39–21.15 μM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines .
  • Cell Cycle Arrest and Apoptosis :
    • A notable study highlighted that treatment with certain sulfonamide derivatives leads to cell cycle arrest in the G2/M phase and induces apoptosis in MCF-7 cells. Flow cytometry analysis revealed increased cell accumulation in the G2/M phase following treatment with specific concentrations of these compounds .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

Case Study 1: Inhibition of Carbonic Anhydrases

A series of pyridinium derivatives derived from 3-amino-benzenesulfonamide were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms. The results indicated excellent inhibitory activity against CA IX and CA XII, supporting the potential use of these compounds in targeting tumor-associated enzymes .

Case Study 2: Anticancer Efficacy

A study investigated various sulfonamide-based hybrids for their anticancer properties against multiple cell lines including A549 (lung), HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon). The most potent derivatives exhibited IC50 values ranging from 8.39 μM to 21.15 μM against HepG-2 and MCF-7 cells, suggesting strong anticancer potential .

Data Summary

CompoundTarget Cell LineIC50 (μM)Mechanism
Compound 7HepG-210.45Apoptosis
Compound 9MCF-721.15Cell Cycle Arrest
Pyridinium DerivativeCA IXNanomolarEnzyme Inhibition

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